

# "1-Butanol, 3-(3-hydroxybutoxy)-" toxicological profile compared to similar compounds

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## Compound of Interest

Compound Name: **1-Butanol, 3-(3-hydroxybutoxy)-**

Cat. No.: **B3192833**

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## A Comparative Toxicological Profile of Butanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological overview of **1-Butanol, 3-(3-hydroxybutoxy)-** and structurally similar compounds. Due to a lack of extensive publicly available toxicological data for **1-Butanol, 3-(3-hydroxybutoxy)-**, this document focuses on a comparative analysis of related butanol derivatives: 1-Butanol, 2-Butoxyethanol, and Dipropylene glycol butyl ether (DPnB). This comparison aims to provide a useful framework for understanding the potential toxicological profile of **1-Butanol, 3-(3-hydroxybutoxy)-** based on the known effects of these analogous substances.

## Executive Summary

While direct toxicological data for **1-Butanol, 3-(3-hydroxybutoxy)-** is scarce, an examination of similar compounds provides valuable insights. 1-Butanol exhibits moderate acute toxicity and is a known irritant. 2-Butoxyethanol also has low to moderate acute toxicity but is noted for causing hemolysis (destruction of red blood cells) and has been classified as a suspected human carcinogen (IARC Group 3).<sup>[1]</sup> Dipropylene glycol butyl ether generally shows low acute toxicity. This guide will delve into the specific toxicological endpoints for these compounds, presenting available quantitative data and experimental methodologies.

## Comparative Toxicological Data

The following tables summarize the available quantitative toxicological data for 1-Butanol, 2-Butoxyethanol, and Dipropylene glycol butyl ether.

### Acute Toxicity

Compound	Test Species	Route of Administration	LD50 Value	Citation(s)
1-Butanol	Rat	Oral	790 - 4,360 mg/kg	[2][3]
Rabbit	Dermal		3400 mg/kg	[4]
2-Butoxyethanol	Rat	Oral	2.5 g/kg (2500 mg/kg)	[5]
Dipropylene glycol butyl ether	Rat	Oral	4000 mg/kg	[6][7]
Rabbit	Dermal		>2000 mg/kg	[6]

### Irritation and Sensitization

Compound	Finding	Citation(s)
1-Butanol	Causes skin irritation and serious eye damage. May cause respiratory irritation.	[8]
2-Butoxyethanol	Known respiratory irritant, and can cause irritation of eyes and skin.	[1][5]
Dipropylene glycol butyl ether	May cause mild transient eye irritation and little to no skin irritation.	[6]

### Genotoxicity

Compound	Assay	Result	Citation(s)
1-Butanol	Ames Test	Not genotoxic	[9]
2-Butoxyethanol	Not specified	Not found to be mutagenic in animal studies.	[5]
Dipropylene glycol butyl ether	Bacterial Mutation Assay	Not expected to be mutagenic in humans.	[6]

## Carcinogenicity

Compound	Finding	Citation(s)
1-Butanol	No data available regarding carcinogenicity in humans or animals.	[10]
2-Butoxyethanol	Carcinogenic in rodents, but this may not directly translate to humans. OSHA does not regulate it as a carcinogen.	[5]
Dipropylene glycol butyl ether	No components are listed as carcinogens by ACGIH, IARC, OSHA or NTP.	[6]

## Reproductive and Developmental Toxicity

Compound	Finding	Citation(s)
1-Butanol	Not a developmental toxicant in rats at dosages up to 24% of the oral LD50. Mild maternal toxicity and decreased fetal body weight were observed at high inhalation exposures.	[10]
2-Butoxyethanol	At high concentrations (100 ppm and 200 ppm), statistically significant increases in skeletal defects in the litters of exposed pregnant rats were observed.	[5]
Dipropylene glycol butyl ether	Not expected to cause reproductive effects.	[6]

## Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below is a generalized protocol for a key in vitro genotoxicity assay.

### Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[11]

**Objective:** To determine if a substance can cause mutations in the DNA of specific bacterial strains.

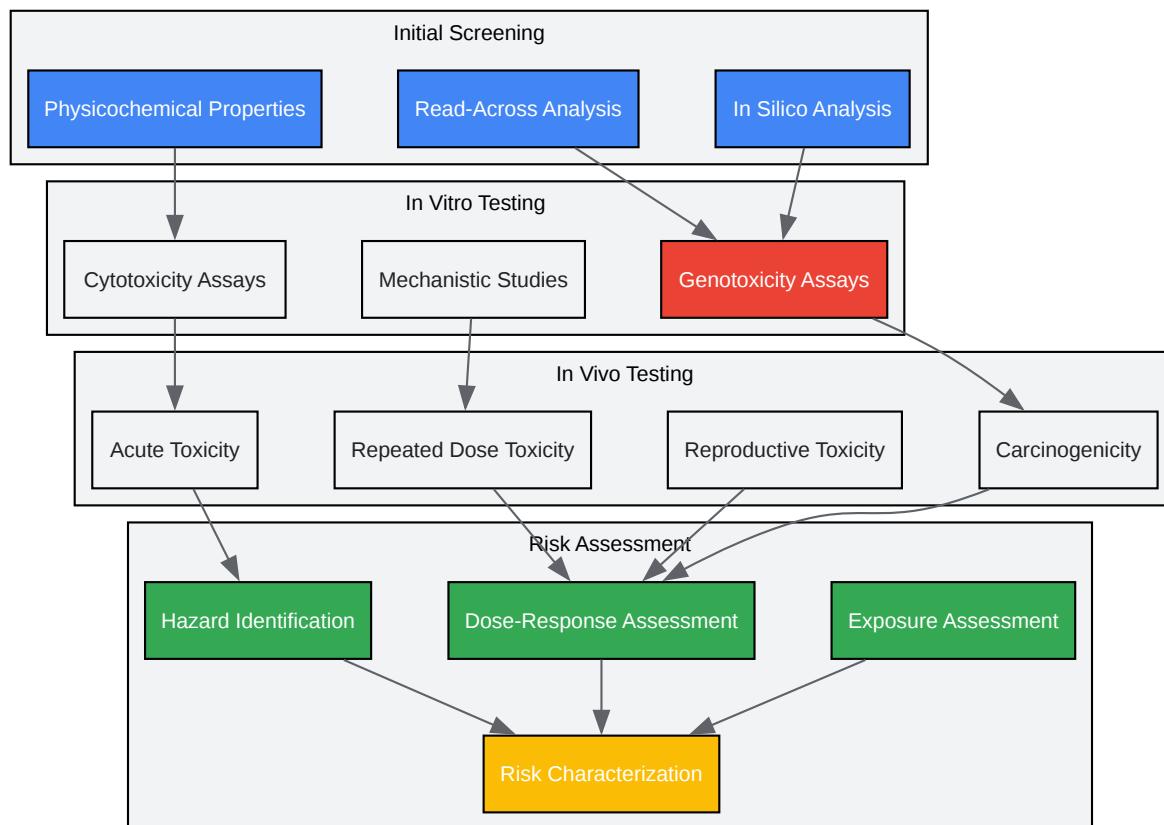
**Principle:** The assay utilizes several strains of *Salmonella typhimurium* that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. [11][12] The test substance is incubated with the bacteria. If the substance is a mutagen, it will cause a reverse mutation (reversion) in the histidine gene, allowing the bacteria to grow on a histidine-deficient medium.[13]

**Generalized Protocol:**

- Strain Selection: Choose appropriate *S. typhimurium* strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift vs. base-pair substitutions).[11]
- Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction), typically derived from rat liver. This is to assess the mutagenicity of both the parent compound and its metabolites.[12]
- Exposure: The bacterial strains are exposed to various concentrations of the test substance in the presence or absence of the S9 mix.
- Plating: The treated bacteria are plated on a minimal glucose agar medium lacking histidine.
- Incubation: Plates are incubated at 37°C for 48-72 hours.[13]
- Colony Counting: The number of revertant colonies (his<sup>+</sup>) on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

## Visualizations

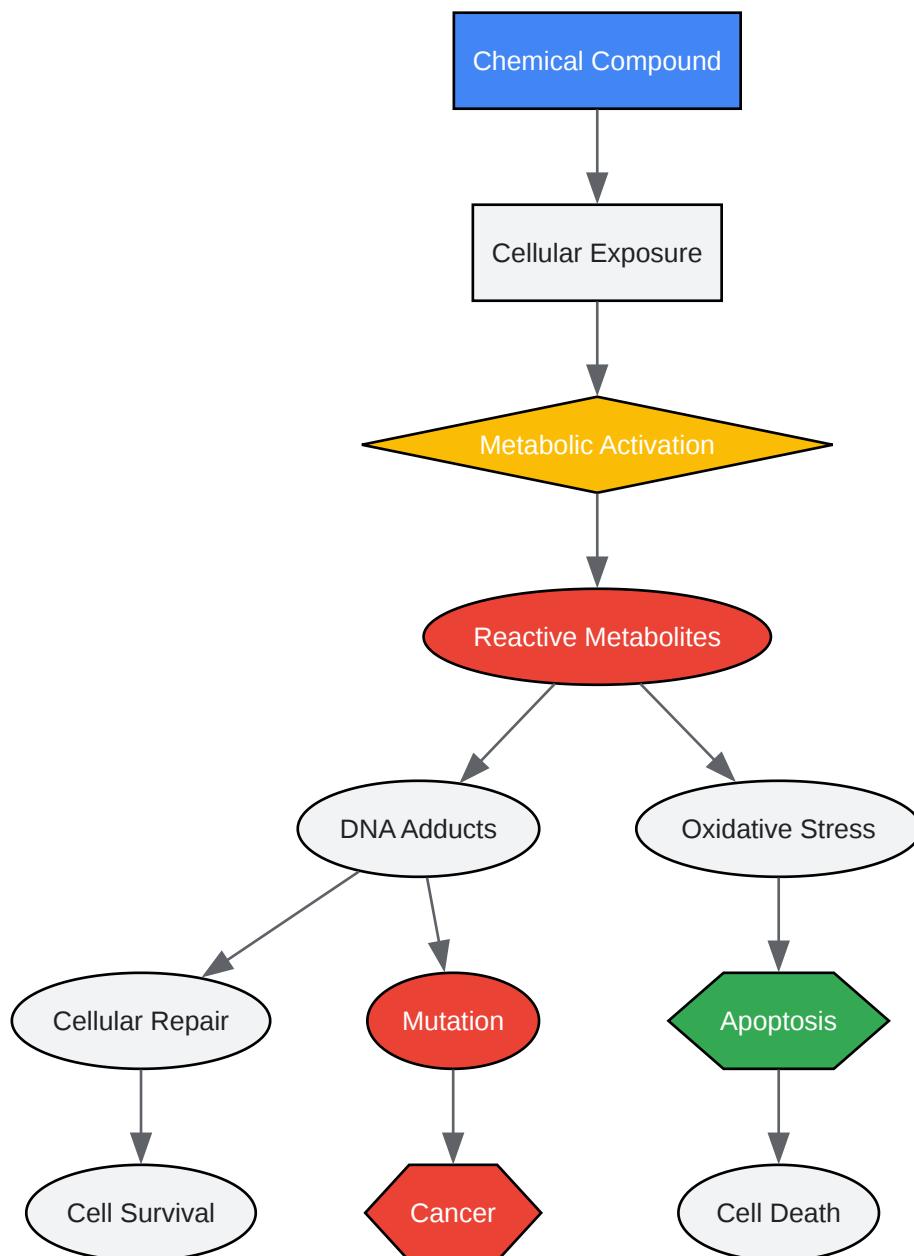
### General Workflow for Toxicological Assessment



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Caption: A generalized workflow for the toxicological assessment of a chemical substance.

## Signaling Pathway for Cellular Response to Toxicants

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Caption: A simplified signaling pathway illustrating cellular responses to a toxic chemical compound.

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